MK-0249
Overview
Description
MK-0249 is a potent, selective, and orally active histamine H3 receptor antagonist. It has been studied for its potential therapeutic applications in various central nervous system disorders, including attention-deficit and hyperactivity disorders, Alzheimer’s disease, and excessive daytime sleepiness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-0249 involves multiple steps, starting with the preparation of the quinazoline core. The key steps include:
Formation of the quinazoline ring: This is typically achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents.
Attachment of the pyrrolidinylpropoxy group: This is done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Solvent selection, temperature control, and purification steps are critical in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
MK-0249 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Chemistry: Used as a tool compound to study histamine H3 receptor interactions.
Biology: Investigated for its effects on neurotransmitter release and receptor modulation.
Medicine: Explored for its therapeutic potential in treating attention-deficit and hyperactivity disorders, Alzheimer’s disease, and excessive daytime sleepiness.
Industry: Utilized in the development of new pharmaceuticals targeting central nervous system disorders
Mechanism of Action
MK-0249 exerts its effects by acting as an inverse agonist at the histamine H3 receptor. This receptor is primarily located in the central nervous system and regulates the release of various neurotransmitters, including histamine, dopamine, and norepinephrine. By inhibiting the H3 receptor, this compound increases the release of these neurotransmitters, thereby promoting wakefulness and cognitive function .
Comparison with Similar Compounds
Similar Compounds
Fexofenadine: An antihistamine used to treat allergy symptoms.
Nizatidine: A histamine H2 receptor antagonist used to treat ulcers.
Azelastine: An antihistamine used to treat nasal congestion and hay fever.
Uniqueness of MK-0249
This compound is unique due to its high selectivity and potency as a histamine H3 receptor antagonist. Unlike other antihistamines, it specifically targets the H3 receptor, making it a valuable tool for studying central nervous system disorders and developing new therapeutic agents .
Properties
IUPAC Name |
2-methyl-3-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-5-(trifluoromethyl)quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O2/c1-16-27-20-7-4-6-19(23(24,25)26)21(20)22(30)29(16)17-8-10-18(11-9-17)31-15-5-14-28-12-2-3-13-28/h4,6-11H,2-3,5,12-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDZBLNULGDPGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C(=O)N1C3=CC=C(C=C3)OCCCN4CCCC4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151492 | |
Record name | MK-0249 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167574-41-5 | |
Record name | MK-0249 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1167574415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-0249 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11910 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MK-0249 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-0249 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF50235Q04 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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